molecular formula C21H21Cl2N3O3S2 B2629150 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 851080-33-6

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2629150
CAS RN: 851080-33-6
M. Wt: 498.44
InChI Key: OCBHGZLQIXPLPT-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21Cl2N3O3S2 and its molecular weight is 498.44. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide belongs to a class of compounds with potential for various scientific applications. Its synthesis and characterization often involve the coupling of amino thiazole or thiazoline bases with acid chlorides of benzoic acid derivatives, providing a foundation for exploring its anti-inflammatory and antimicrobial potentials. The structural and functional characterization of such compounds utilizes techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry, sometimes complemented by single-crystal X-ray diffraction for definitive structure elucidation (Lynch et al., 2006).

Anticancer Properties

Derivatives of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide have been investigated for their pro-apoptotic activities, demonstrating significant potential as anticancer agents. Synthesized compounds exhibit varying degrees of effectiveness against cancer cell lines, with some showing high proapoptotic activity and the ability to inhibit human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide derivatives are significant areas of research. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing promising results. The effectiveness of these derivatives can be attributed to their structural components, particularly the presence of electron-donating and electron-withdrawing groups which enhance their biological activity (Chawla, 2016).

Antitubercular Activity

Research into the antitubercular activity of related compounds, such as N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide, has also been conducted. These studies involve the synthesis of novel compounds and testing their effectiveness against Mycobacterium tuberculosis, providing insight into potential therapeutic applications for tuberculosis (Dighe et al., 2012).

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3S2/c1-12-9-13(2)11-26(10-12)31(28,29)15-5-3-14(4-6-15)20(27)25-21-24-19-17(30-21)8-7-16(22)18(19)23/h3-8,12-13H,9-11H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHGZLQIXPLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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